

# (S)-C33: A Technical Guide to a Potent and Selective PDE9 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | (S)-C33 |           |
| Cat. No.:            | B609881 | Get Quote |

**(S)-C33** is a potent and selective phosphodiesterase 9 (PDE9) inhibitor with a half-maximal inhibitory concentration (IC50) of 11 nM.[1] Developed through rational drug design, this small molecule has been investigated for its therapeutic potential in conditions such as central nervous system diseases, diabetes, and cardiac hypertrophy. This technical guide provides a comprehensive overview of the discovery, development, and experimental characterization of **(S)-C33** for researchers, scientists, and drug development professionals.

## **Discovery and Development History**

**(S)-C33**, with the chemical name (S)-6-((1-(4-chlorophenyl)ethyl)amino)-1-cyclopentyl-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, was identified as a potent PDE9 inhibitor as part of a structure-based drug design program. The discovery was detailed in a 2015 publication by Huang et al. in Molecular Pharmacology.[2][3] The study revealed that the (S)-enantiomer exhibits a unique binding mode within a hydrophobic pocket of the PDE9A catalytic domain, contributing to its high affinity and selectivity.[2][3][4]

Subsequent research by Wang et al. in 2017 explored the therapeutic potential of **(S)-C33** in cardiac hypertrophy.[5] This study demonstrated that **(S)-C33** can protect against cardiac hypertrophy in vitro and in vivo by upregulating cyclic guanosine monophosphate (cGMP) signaling.[5]

Despite its promising preclinical profile, **(S)-C33** was noted as a discontinued product by R&D Systems. The specific reasons for its discontinuation are not publicly available but may be related to its pharmacokinetic properties, off-target effects, or strategic business decisions.



**Physicochemical Properties** 

| Property         | Value                                 | Reference |
|------------------|---------------------------------------|-----------|
| Chemical Formula | C18H20CIN5O                           | [6]       |
| Molecular Weight | 357.84 g/mol                          | [6]       |
| CAS Number       | 2066488-39-7                          | [6]       |
| Solubility       | Soluble to 100 mM in DMSO and ethanol | [6]       |
| Purity           | ≥98%                                  | [6]       |

## **Biological Activity and Quantitative Data**

**(S)-C33** is a highly potent inhibitor of PDE9, an enzyme that specifically hydrolyzes cGMP. By inhibiting PDE9, **(S)-C33** increases intracellular levels of cGMP, a key second messenger in various signaling pathways.

## In Vitro Potency and Selectivity

The primary measure of **(S)-C33**'s activity is its IC50 value against PDE9. While the exact selectivity profile against a full panel of other PDE families is not detailed in the primary publications, it is described as having high selectivity.[5]

| Target | IC50  | Reference |
|--------|-------|-----------|
| PDE9A  | 11 nM | [1][2][3] |

### In Vivo Pharmacokinetics

Pharmacokinetic studies have been conducted on the racemic mixture of C33 in rats.

| Parameter              | Value | Species | Reference |
|------------------------|-------|---------|-----------|
| Bioavailability (Oral) | 56.5% | Rat     | [2][3]    |



Note: This data is for the racemic mixture, not the specific (S)-enantiomer.

## In Vivo Efficacy in Cardiac Hypertrophy

In a rat model of isoproterenol-induced heart failure, oral administration of **(S)-C33** demonstrated significant improvements in cardiac function.[5]

| Dosage                | Effect on Cardiac Function                                                                                                           | Reference |
|-----------------------|--------------------------------------------------------------------------------------------------------------------------------------|-----------|
| 1, 3, and 9 mg/kg/day | Significantly increased fractional shortening, ejection fraction, and cardiac output.  Decreased left ventricular internal diameter. | [5]       |

# **Experimental Protocols PDE9A Enzymatic Assay**

The inhibitory activity of (S)-C33 on PDE9A was determined using a radioenzymatic assay.

#### Materials:

- Recombinant human PDE9A2 catalytic domain (amino acids 181-506)
- Assay buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT
- [3H]-cGMP (as substrate)
- 0.2 M ZnSO4
- 0.2 N Ba(OH)2
- Scintillation cocktail (e.g., Ultima Gold)
- Scintillation counter

#### Procedure:



- The recombinant PDE9A2 enzyme is expressed in E. coli and purified using a nickel nitrilotriacetic acid (Ni-NTA) column.[7]
- The enzymatic reaction is carried out in the assay buffer containing the PDE9A2 enzyme, [3H]-cGMP, and varying concentrations of the inhibitor ((S)-C33).
- The reaction is incubated at room temperature for 15 minutes.
- The reaction is terminated by the addition of 0.2 M ZnSO4.
- The product, [3H]-GMP, is precipitated by adding 0.2 N Ba(OH)2.
- The unreacted [3H]-cGMP remains in the supernatant.
- The radioactivity in the supernatant is measured using a liquid scintillation counter.
- IC50 values are calculated by performing a nonlinear regression analysis of the inhibition curve, with at least eight different inhibitor concentrations. Each measurement is repeated at least three times.[7]

## In Vitro Cardiac Hypertrophy Model

The effect of **(S)-C33** on cardiac hypertrophy was assessed using neonatal rat cardiomyocytes (NRCMs).

#### Procedure:

- NRCMs are isolated from neonatal Sprague-Dawley rats.
- Cardiac hypertrophy is induced by treating the cells with phenylephrine (PE) or isoproterenol (ISO).
- Cells are pretreated with (S)-C33 at various concentrations before the addition of the hypertrophic agonist.
- Hypertrophic responses are evaluated by measuring cell surface area and the expression of fetal genes such as atrial natriuretic factor (ANF) and brain natriuretic peptide (BNP).[5]



Intracellular cGMP levels are measured to confirm target engagement.[5]

## In Vivo Cardiac Hypertrophy and Heart Failure Model

The in vivo efficacy of **(S)-C33** was evaluated in a rat model of cardiac hypertrophy and heart failure.

#### Procedure:

- Cardiac hypertrophy is induced in Sprague-Dawley rats by abdominal aortic constriction (AAC) or isoproterenol (ISO) administration.
- **(S)-C33** is administered orally at different doses for a specified period.
- Cardiac function is assessed using echocardiography to measure parameters such as fractional shortening, ejection fraction, and left ventricular internal diameter.
- Intracellular cGMP levels and phosphorylation of downstream targets like phospholamban (PLB) are measured in heart tissue to confirm the mechanism of action.[5]

## **Signaling Pathways and Mechanism of Action**

**(S)-C33** exerts its biological effects by inhibiting PDE9, which leads to an increase in intracellular cGMP levels. PDE9 is known to regulate a cGMP signaling pool that is independent of nitric oxide (NO) signaling and is primarily linked to natriuretic peptide (NP) signaling.[6][8]





Click to download full resolution via product page

Caption: PDE9 signaling pathway and its inhibition by (S)-C33.



## **Experimental Workflow**

The following diagram illustrates a typical workflow for the preclinical evaluation of a PDE9 inhibitor like **(S)-C33**.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Advances in targeting cyclic nucleotide phosphodiesterases PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Phosphodiesterase 9A Inhibitor as a Potential Hypoglycemic Agent PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. A Perspective on Natural and Nature-Inspired Small Molecules Targeting
   Phosphodiesterase 9 (PDE9): Chances and Challenges against Neurodegeneration PMC [pmc.ncbi.nlm.nih.gov]
- 5. C33(S), a novel PDE9A inhibitor, protects against rat cardiac hypertrophy through upregulating cGMP signaling PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. usiena-air.unisi.it [usiena-air.unisi.it]
- 8. 2066488-39-7|(S)-6-((1-(4-Chlorophenyl)ethyl)amino)-1-cyclopentyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [(S)-C33: A Technical Guide to a Potent and Selective PDE9 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609881#s-c33-discovery-and-development-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com